![molecular formula C13HF21N2O B1403697 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 261761-06-2](/img/structure/B1403697.png)
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole
Overview
Description
Scientific Research Applications
Synthetic Routes and Characterization
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is part of a broader category of trifluoromethyl substituted pyrazoles, which have been synthesized through improved and efficient methods starting from corresponding β-diketones. These compounds, including variants like 3,5-bis(trifluoromethyl)-1H-pyrazole, have been characterized using multinuclear NMR spectroscopy and their thermal properties assessed through differential scanning calorimetry, highlighting their relevance in material science and chemistry research for their unique properties and potential applications (Grünebaum et al., 2016).
Optical Properties and Ligand Affinity
Research on fluorinated bis(pyrazoles) has unveiled their synthesis, molecular structure, spectroscopic and dielectric properties, and hydrophobicity. This work contributes to the understanding of how fluorination affects these compounds' behavior, with implications for their use in designing new materials and in applications like sensing and detection in various media. The absorption and fluorescence emission properties of these molecules provide insights into their potential use in photonic devices and environmental monitoring (Pedrini et al., 2020).
Applications in Lithium-Ion Batteries
The novel methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), has been synthesized and characterized for high voltage application in lithium-ion batteries (LIBs). This research demonstrates the potential of such fluorinated pyrazoles as functional additives in LIB electrolytes, showcasing their role in enhancing cell cycling performance and electrochemical stability, which is critical for the development of high-performance energy storage systems (von Aspern et al., 2020).
Antimicrobial Applications
Studies on amino pyrazole derivatives, including those with trifluoromethyl groups, have explored their synthesis and evaluated their medicinal value, particularly their antifungal and antimicrobial activities. This research underscores the pharmaceutical potential of fluorinated pyrazoles, highlighting their capacity to serve as active ingredients in the development of new antimicrobial agents, which is crucial for addressing the rising challenge of antimicrobial resistance (Shah et al., 2018).
properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDSJLGINMLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF21N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.